2-(Trifluoromethyl)phenazine
Overview
Description
2-(Trifluoromethyl)phenazine is a heterocyclic aromatic compound characterized by the presence of a trifluoromethyl group attached to the phenazine core. Phenazines are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)phenazine can be achieved through several methods:
Wohl–Aue Method: This classical method involves the condensation of o-phenylenediamine with a suitable aldehyde in the presence of an oxidizing agent.
Beirut Method: This method involves the cyclization of 2-nitroaniline derivatives under reductive conditions.
Pd-Catalyzed N-Arylation: This modern approach uses palladium catalysts to facilitate the arylation of anilines with halogenated phenazines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
2-(Trifluoromethyl)phenazine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced phenazine derivatives.
Substitution: Functionalized phenazine derivatives.
Scientific Research Applications
2-(Trifluoromethyl)phenazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)phenazine involves its interaction with biological targets, leading to various effects:
Comparison with Similar Compounds
2-(Trifluoromethyl)phenazine can be compared with other similar compounds, such as:
2-(Trifluoromethyl)phenothiazine: Similar in structure but contains a sulfur atom instead of nitrogen, leading to different biological activities.
Trifluoperazine: A phenothiazine derivative used as an antipsychotic agent.
Triflupromazine: Another phenothiazine derivative with antipsychotic and antiemetic properties.
Uniqueness: The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-(trifluoromethyl)phenazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)8-5-6-11-12(7-8)18-10-4-2-1-3-9(10)17-11/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCVJNIZCHWXSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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